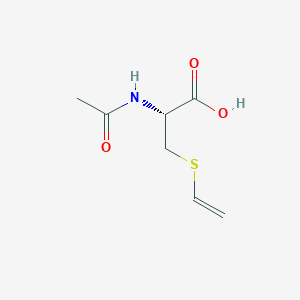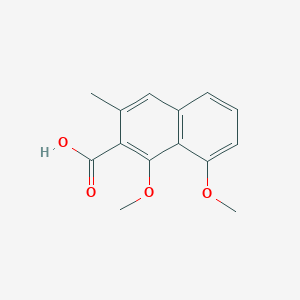
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is an organic compound belonging to the naphthalene family It is characterized by the presence of two methoxy groups at positions 1 and 8, a methyl group at position 3, and a carboxylic acid group at position 2 on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the methylation of 1,8-dimethoxynaphthalene followed by carboxylation. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methyl iodide (CH3I) for the methylation step. The carboxylation step can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
Aplicaciones Científicas De Investigación
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dimethoxynaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3-Methylnaphthalene-2-carboxylic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,8-Dihydroxynaphthalene-2-carboxylic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties.
Uniqueness
1,8-Dimethoxy-3-methylnaphthalene-2-carboxylic acid is unique due to the combination of methoxy, methyl, and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Número CAS |
63473-10-9 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1,8-dimethoxy-3-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)12(9)13(18-3)11(8)14(15)16/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
OZOPODFDTUXHKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


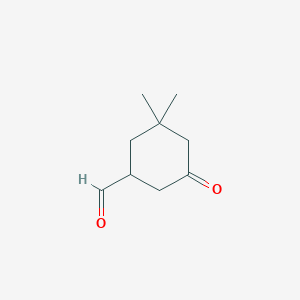

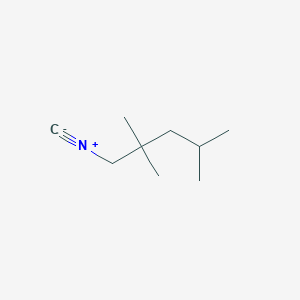

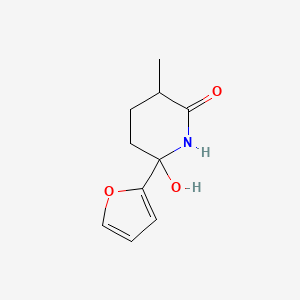

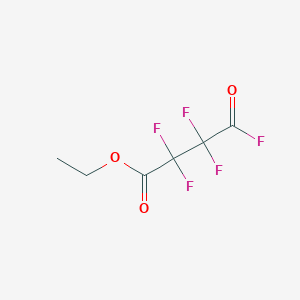

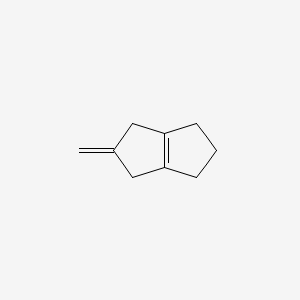
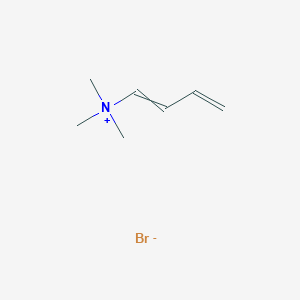

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
